The synthesis of (2S)-2-amino-2-cyclohexyl-1-(pyrrolidin-1-yl)ethan-1-one generally involves several key steps:
The molecular structure of (2S)-2-amino-2-cyclohexyl-1-(pyrrolidin-1-yl)ethan-1-one can be described as follows:
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₂N₂O |
Molecular Weight | 210.32 g/mol |
CAS Number | 171092-49-2 |
InChI Key | RWNSISJNBAQNTF-NSHDSACASA-N |
Canonical SMILES | C1CCC(CC1)C(C(=O)N2CCCC2)N |
The structure features a cyclohexyl group attached to an amino group and a pyrrolidine moiety, contributing to its unique steric and electronic properties that differentiate it from similar compounds.
(2S)-2-amino-2-cyclohexyl-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions due to its functional groups:
The interactions of the amino group with enzymes and receptors can lead to inhibition or modulation of biochemical pathways, highlighting its potential in drug development.
The mechanism of action for (2S)-2-amino-2-cyclohexyl-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors:
These interactions suggest that the compound could serve as a lead structure for developing new therapeutic agents targeting specific biological pathways.
The physical and chemical properties of (2S)-2-amino-2-cyclohexyl-1-(pyrrolidin-1-yl)ethan-1-one include:
These properties are essential for evaluating the compound's suitability for various applications in research and industry.
(2S)-2-amino-2-cyclohexyl-1-(pyrrolidin-1-yl)ethan-1-one has several scientific applications:
CAS No.: 33776-88-4
CAS No.: 593-98-6
CAS No.: 125516-10-1
CAS No.:
CAS No.:
CAS No.: 473773-75-0